molecular formula C10H6F6O2 B2764092 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde CAS No. 55321-69-2

4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde

Cat. No.: B2764092
CAS No.: 55321-69-2
M. Wt: 272.146
InChI Key: NAFDJEVVAKIWJK-UHFFFAOYSA-N
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Description

4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde is a useful research compound. Its molecular formula is C10H6F6O2 and its molecular weight is 272.146. The purity is usually 95%.
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Scientific Research Applications

Ratiometric Fluorescent Probes

4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, a derivative relevant to the chemical structure of interest, was developed as a novel ratiometric fluorescent probe for cysteine and homocysteine. This probe displayed a significant hypsochromic shift in emission, facilitating the quantitative detection of these amino acids, highlighting its potential in biomedical research and diagnostics (Lin et al., 2008).

Photocatalytic Conversion

Research on the photocatalytic conversion of benzyl alcohol to benzaldehyde demonstrated the potential of using environmentally friendly conditions. Metal-free catalysts based on graphitic carbon nitride (g-C3N4), modified by thermal, mechanical, and chemical post-treatment processes, showcased enhanced photocatalytic performance. This study illuminates the role of such compounds in green chemistry and sustainable industrial processes (Lima et al., 2017).

Catalysis in Organic Synthesis

The synthesis of benzaldehyde from benzyl alcohol using nickel ferrite (NiFe2O4) nanoparticles as a catalyst under mild conditions was explored. This approach highlights the utility of such compounds in facilitating selective oxidation reactions, a fundamental process in organic synthesis and industrial chemistry (Iraqui et al., 2020).

Material Science and Engineering

In material science, 4-(trifluorovinyloxy)benzaldehyde was utilized under Wittig conditions to synthesize novel phenylene vinylene-bistrifluorovinyl ether monomers. These polymers exhibit significant thermal stability and fluorescence, suggesting their application in optoelectronic devices and sensors (Neilson et al., 2008).

Environmental Technology

The development of fluorinated microporous polyaminals for the adsorption of carbon dioxide showcases another application. These materials demonstrate enhanced CO2 uptake and selectivity over nitrogen and methane, underscoring their potential in gas separation technologies and combating climate change (Li et al., 2016).

Properties

IUPAC Name

4-(1,1,2,3,3,3-hexafluoropropoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O2/c11-8(9(12,13)14)10(15,16)18-7-3-1-6(5-17)2-4-7/h1-5,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFDJEVVAKIWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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